molecular formula C8H11NO2 B1211576 Dopamine CAS No. 51-61-6

Dopamine

Cat. No. B1211576
CAS RN: 51-61-6
M. Wt: 153.18 g/mol
InChI Key: VYFYYTLLBUKUHU-UHFFFAOYSA-N
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Description

Dopamine (dihydroxyphenethylamine) is an organic compound belonging to the catecholamine and phenylethylamine families. It functions primarily in the brain as a neurotransmitter and in the kidneys. Dopamine is vital for brain functions, including pleasure and reward circuits, motivation, motor controls, and perception (Pournamdar, Azadi, Seyyed Valilou, & Oliaei, 2022).

Synthesis Analysis

Dopamine synthesis occurs in the substantia nigra and the ventral tegmental area of the brain. It is produced from the amino acid tyrosine, converted into L-DOPA, and then decarboxylated to dopamine. This synthesis pathway is crucial for dopamine's role in mood regulation, reward, and the sleep-wake cycle (Radwan, Liu, & Chaudhury, 2019).

Molecular Structure Analysis

Dopamine's molecular structure comprises a benzene ring with two hydroxyl groups (catechol structure) and an amine group, making it a phenethylamine. This structure is essential for its activity as a neurotransmitter and its interactions with dopamine receptors (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).

Chemical Reactions and Properties

Dopamine can undergo oxidation and deamination reactions in the body, leading to the production of various metabolites. These reactions are crucial for the regulation of dopamine levels in the synaptic cleft and its signal termination. Dopamine's chemical properties, such as its ability to bind to and activate its receptors, underscore its significance in neurotransmission and its therapeutic potential (Cools & D’Esposito, 2011).

Physical Properties Analysis

As a hydrophilic compound, dopamine's solubility in water is essential for its function in the aqueous environment of the synaptic cleft. Its physical properties, including melting point and solubility, influence its stability and biological activity within the body. These characteristics are crucial for understanding dopamine's role in the central nervous system and peripheral tissues (Channer, Matt, Nickoloff-Bybel, Pappa, Agarwal, Wickman, & Gaskill, 2022).

Chemical Properties Analysis

Dopamine's ability to interact with specific receptors (D1-D5 dopamine receptors) through its chemical structure underpins its diverse physiological effects. These interactions dictate dopamine's influence on various neural circuits, including those involved in motor control, reward, and cognition. Understanding these chemical properties helps elucidate the mechanisms behind dopamine's role in neuropsychiatric disorders and its therapeutic applications (Levite, 2016).

Scientific Research Applications

1. PET Evaluation of the Dopamine System in the Human Brain

Dopamine is crucial for movement, motivation, cognition, reward, reinforcement, and addiction. It is linked to neurological and psychiatric disorders like Parkinson's disease and schizophrenia. PET scans using radiotracers provide insights into dopamine's role in these conditions and psychopharmacological research. This technology helps investigate the functional integrity of the dopamine system and its interactions with other neurotransmitters in the human brain (Volkow et al., 1996).

2. Dopamine Receptor Structure and Antipsychotic Drugs

Understanding the structure of dopamine receptors like D2 (DRD2) is vital for designing safer medications. DRD2 is a primary target for antipsychotic drugs used in treating schizophrenia and Parkinson’s disease. The structure of DRD2 bound to risperidone, an atypical antipsychotic drug, reveals the mode of drug binding and is crucial for developing more effective drugs with fewer side effects (Wang et al., 2018).

3. Brain Dopamine and Addiction: Imaging Studies

Dopamine's role in drug reinforcement and addiction is complex. PET imaging studies show that drugs of abuse trigger significant increases in extracellular dopamine, affecting areas like the orbitofrontal cortex, cingulate gyrus, and dorsolateral prefrontal cortex. These areas are implicated in compulsive behaviors, impulsivity, and impaired regulation of intentional actions. Understanding these effects could lead to better treatments for addiction (Volkow et al., 2009).

4. Non-Linear Effects of l-DOPA on Neuroplasticity

The effect of dopamine on neuroplasticity, which underlies learning and memory, is nonlinear. Studies on the dopamine precursor l-DOPA show its varying impacts on motor cortex plasticity in humans. Low doses of l-DOPA can abolish the aftereffects of paired associative stimulation (PAS), while medium doses prolong and high doses reverse these effects. This non-linear effect is crucial for understanding dopamine's role in cognition and neuropsychiatric diseases (Thirugnanasambandam et al., 2011).

Future Directions

: Hinz, M., Stein, A., Trachte, G., & Uncini, T. (2011). Neurotransmitter testing of the urine: a comprehensive analysis. Open Access Journal of Urology, 3, 177–183. Read more : Nature. (2023). Structural genomics of the human dopamine receptor system. Cell Research, 33(3), 233–234. Read more : Frontiers. (2021). Multi-Electrode Array Analysis Identifies Complex Dopamine-Inhibited and Dopamine-Excited Substantia nigra Neurons in Mouse Midbrain Slices. Frontiers in Synaptic Neuroscience, 13, 635050. Read more

properties

IUPAC Name

4-(2-aminoethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFYYTLLBUKUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86389-83-5, 62-31-7 (hydrochloride)
Record name Poly(dopamine)
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Record name Dopamine [INN:BAN]
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DSSTOX Substance ID

DTXSID6022420
Record name Dopamine
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Molecular Weight

153.18 g/mol
Source PubChem
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Physical Description

Solid
Record name Dopamine
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Solubility

Freely sol in water; sol in methanol, in hot 95% ethanol, in aq soln of alkali hydroxides; practically insol in petroleum ether, ether, benzene, chloroform, toluene /Hydrochloride/, Freely soluble in water, methanol, and hot 95% ethanol but is practically insoluble in ether, petroleum ether, chloroform, benzene, and toluene., 535 mg/mL
Record name Dopamine
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Record name DOPAMINE
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Mechanism of Action

Dopamine is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system. Dopamine produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility. This is accomplished directly by exerting an agonist action on beta-adrenoceptors and indirectly by causing release of norepinephrine from storage sites in sympathetic nerve endings. In the brain, dopamine acts as an agonist to the five dopamine receptor subtypes (D1, D2, D3, D4, D5)., Dopamine acts on cardiac beta-1-adrenergic receptors and has dosage-dependent effects on peripheral receptors. Dopamine receptors are activated at a low infusion rate (0.5-2 ug/kg/min). At a rate > 4-6 ug/kg/min, peripheral alpha-adrenergic receptors are activated, and vasoconstriction and increased afterload may occur., The effects that dopamine produces in the body are directly related to its actions on alpha, beta, and dopaminergic receptor sites. When these receptors are stimulated cyclic adenosine monophosphate levels increase, increasing calcium transport into the cell. The amount of dopamine determines which receptors are predominantly stimulated. At infusion rates more than 5 to 10 ug/kg/minute, alpha-receptor stimulation predominates, resulting in peripheral vasoconstriction, with a rise in blood pressure. At infusion rates greater than 20 ug/kg/minute, the vasoconstrictive effect can be greater than the beta1 effect., The cardiovascular effects of dopamine are mediated by several distinct types of receptors that vary in their affinity for dopamine. At low concentrations, the primary interaction of dopamine is with vascular D1 receptors, especially in the renal, mesenteric, and coronary beds. By activating adenylyl cyclase and raising intracellular concentrations of cyclic AMP, D1 receptor stimulation leads to vasodilation. Infusion of low doses of dopamine causes an increase in glomerular filtration rate, renal blood flow, and Na+ excretion. Activation of D1 receptors on renal tubular cells decreases sodium transport by cAMP-dependent and cAMP-independent mechanisms. Increasing cAMP production in the proximal tubular cells and the medullary part of the thick ascending limb of the loop of Henle inhibits the Na+-H+ exchanger and the Na+,K+-ATPase pump. The renal tubular actions of dopamine that cause natriuresis may be augmented by the increase in renal blood flow and the small increase in the glomerular filtration rate that follow its administration. The resulting increase in hydrostatic pressure in the peritubular capillaries and reduction in oncotic pressure may contribute to diminished reabsorption of sodium by the proximal tubular cells., At somewhat higher concentrations, dopamine exerts a positive inotropic effect on the myocardium, acting on beta1 adrenergic receptors. Dopamine also causes the release of norepinephrine from nerve terminals, which contributes to its effects on the heart. Tachycardia is less prominent during infusion of dopamine than of isoproterenol. Dopamine usually increases systolic blood pressure and pulse pressure and either has no effect on diastolic blood pressure or increases it slightly. Total peripheral resistance usually is unchanged when low or intermediate doses of dopamine are given, probably because of the ability of dopamine to reduce regional arterial resistance in some vascular beds, such as mesenteric and renal, while causing only minor increases in others. At high concentrations, dopamine activates vascular alpha1 receptors, leading to more general vasoconstriction., For more Mechanism of Action (Complete) data for DOPAMINE (9 total), please visit the HSDB record page.
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Impurities

4-O-methyldopamine
Record name DOPAMINE
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Product Name

Dopamine

Color/Form

Stout prisms

CAS RN

51-61-6, 50444-17-2, 62-31-7
Record name Dopamine
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Record name Dopamine [INN:BAN]
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Record name 1,2-Benzenediol, 4-(2-aminoethyl)-, labeled with tritium
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Melting Point

128 °C
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Synthesis routes and methods I

Procedure details

0.5 mL aliquots of the membrane preparation were incubated with unlabeled drugs, and 0.15 nM [3H]spiperone in a final volume of 1 mL containing 50 mM Tris HCl, 120 mM NaCl and 1 mM MgCl2 (pH 7.7). Nonspecific binding was measured in the presence of 100 nM (+)-butaclamol. After 15 minutes of incubation at 37° C., samples were filtered rapidly through Whatman GF/C glass filters under negative pressure, and washed three times with ice-cold binding buffer (5 mL).
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Synthesis routes and methods II

Procedure details

The synaptosomal suspension was incubated for 10 minutes at 37° C. to restore metabolic activity. [3H]Dopamine ([3H]DA, specific activity=28.0 Ci/mmol, NEN Research Products) was added at a final concentration of 0.1 μM and the suspension was incubated at 37° C. for another 10 minutes. 50 μL aliquots of tissue +100 μL perfusion buffer were loaded into the suprafusion chambers of a Brandel Suprafusion System (series 2500, Gaithersburg, Md.). Perfusion buffer (room temperature) was pumped into the chambers at a rate of 3 ml/min for a wash period of 8 minutes. Test compound (10 μM) or nicotine (10 μM) was then applied in the perfusion stream for 40 seconds. Fractions (12 seconds each) were continuously collected from each chamber throughout the experiment to capture basal release, agonist-induced peak release and to re-establish the baseline after the agonist application. The perfusate was collected directly into scintillation vials, to which scintillation fluid was added. [3H]DA released was quantified by scintillation counting. For each chamber, the integrated area of the peak was normalized to its baseline.
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Synthesis routes and methods III

Procedure details

To the sample solution (1.0 ml) were added 2.0 ml of 0.05M Bicine buffer solution (pH 7.0) containing 0.5M glycine, 0.1 ml of 0.1M DPE solution (ethanol solvent) and 0.1 ml of 0.08% (W/V) potassium ferricyanide solution in sequence. After allowing to stand for more than 30 minutes at 37° C., 100 μl of the reaction liquid were injected into HPLC apparatus. Conditions of HPLC were as follows: column; Ultrasphere-ODS (4.6φ×150 mm, Beckman), eluate; CH3CN--H2O (47.5:52.5 W/V), flow rate 1 ml/min. For the fluorescence detection, Shimazu FLD-I (excitation 300-400 nm, fluorescence 450-800 nm) was employed. Under these conditions, reversed-phase partition type column as mentioned above, norepinephrine, epinephrine and isoproterenol gave a single peak respectively. Although dopamine gave two peaks of an intensity ratio of 9:1, the determination was possible with either of them. The elution was completed within 12 minutes, and the lower limit of detection was 10 pg at S/N ratio of 2.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,370,000
Citations
JD Berke - Nature neuroscience, 2018 - nature.com
… account of how dopamine regulates ongoing behavior. Dopamine release related to … sculpted by receptors on dopamine terminals, independently from dopamine cell firing. Target …
Number of citations: 710 www.nature.com
O Hornykiewicz - Pharmacological reviews, 1966 - ASPET
… in this article shows that brain dopamine can be regarded as a … support for this view: The dopamine is mainly confined to the … by virtue of the nigro-striatal dopamine-containing fibers. …
Number of citations: 934 pharmrev.aspetjournals.org
SD Iversen, LL Iversen - Trends in neurosciences, 2007 - cell.com
… by dopamine, gained these researchers the Nobel Prize for Medicine in 2000. Dopamine … Neuropsychological views of the role of dopamine in the CNS have evolved from that of a …
Number of citations: 595 www.cell.com
RA Wise - Nature reviews neuroscience, 2004 - nature.com
… not require immediate dopamine function, phasic dopamine elevations can nonetheless … to be a dopamine function in the nucleus accumbens. The role of dopamine in the stamping-…
Number of citations: 051 www.nature.com
W Schultz - Trends in neurosciences, 2007 - cell.com
… measuring dopamine-mediated changes, such as voltammetry and microdialysis. These physiological dopamine-mediated changes are compared with the effects of dopamine-…
Number of citations: 287 www.cell.com
C Missale, SR Nash, SW Robinson… - Physiological …, 1998 - journals.physiology.org
… The diverse physiological actions of dopamine are mediated by at … In the central nervous system, dopamine receptors are widely … In the periphery, dopamine receptors are present more …
Number of citations: 503 journals.physiology.org
CA Marsden - British journal of pharmacology, 2006 - Wiley Online Library
… of dopamine, dopamine receptor systems and the structural organisation of dopamine … Less is known about the function of the different receptors and how the various dopamine …
Number of citations: 209 bpspubs.onlinelibrary.wiley.com
AS Brown, S Gershon - Journal of Neural Transmission/General Section …, 1993 - Springer
… acid, a dopamine metabolite, indicating diminished dopamine turnover. In … dopamine likely contributes significantly to the pathophysiology of depression. However, the role of dopamine …
Number of citations: 450 link.springer.com
C Sarkar, B Basu, D Chakroborty, PS Dasgupta… - Brain, behavior, and …, 2010 - Elsevier
The neurotransmitter dopamine (DA) is an important molecule bridging the nervous and immune systems. DA through autocrine/paracrine manner modulates the functions of immune …
Number of citations: 347 www.sciencedirect.com
GW Arbuthnott, J Wickens - Trends in neurosciences, 2007 - cell.com
… dopamine effects is achieved by the timing of dopamine release in relation to the activity of glutamatergic synapses, rather than by spatial localization of the dopamine … of dopamine, for …
Number of citations: 326 www.cell.com

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